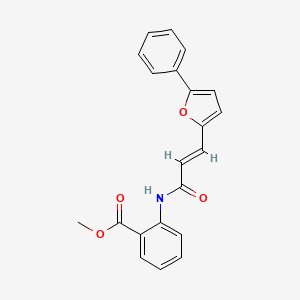

![molecular formula C19H16N2O2S2 B2487071 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 898423-04-6](/img/structure/B2487071.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide" belongs to a class of compounds that have garnered interest for their unique chemical structures and potential applications in various fields, including materials science and pharmacology. Although the specific compound is not directly mentioned in the accessible literature, related research provides insights into similar compounds' synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related chromeno and thiazole derivatives typically involves multi-step chemical reactions, starting from base chromene compounds or thiazole precursors. For instance, 6-aryl-6H-chromeno[4’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives were synthesized through reactions involving 2-aryl-3-nitro-2H-chromenes and 1H-benzimidazole-2-thiol, indicating a method that could potentially be adapted for the target compound (Ren et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds often features interactions such as π-π stacking and hydrogen bonding, crucial for understanding the compound's stability and behavior. For example, the molecular structure of certain N-(thiazol-2-yl)benzamide derivatives showed helical assembly driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Chemical properties and reactions, such as gelation behavior and interaction with solvents, have been observed in similar compounds. For instance, certain derivatives displayed gelation behavior towards ethanol/water mixtures, highlighting the influence of non-covalent interactions on chemical behavior (Yadav & Ballabh, 2020).

Applications De Recherche Scientifique

Anticancer Potential

- Breast Cancer: Chromeno[4,3-b]pyridine derivatives have been synthesized and evaluated for their potential in targeting breast cancer. Molecular docking studies identified specific moieties crucial for interactions with cancer cells, highlighting significant anticancer activities (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022).

- General Antitumor Activity: Novel chromenones bearing benzothiazole moiety have shown significant antitumor activities against various cancer cell lines, including lung and colon cancer cells, comparable to standard drugs (Eman A. El-Helw et al., 2019).

Biochemical Interactions and Applications

- Stearoyl-CoA Desaturase-1 Inhibition: A study focusing on benzamides as inhibitors of stearoyl-CoA desaturase-1 identified a compound with sub-nanomolar IC50 values, demonstrating significant potential in biochemical applications (Y. Uto et al., 2009).

- Supramolecular Gelators: N-(thiazol-2-yl)benzamide derivatives have been synthesized and analyzed for their gelation behavior, revealing the impact of methyl functionality and S⋯O interactions in non-covalent binding (P. Yadav & Amar Ballabh, 2020).

Chemical Structure and Properties

- Synthesis and Characterization: The synthesis of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides and their potential as adenosine receptor ligands highlights the diverse chemical properties of these compounds (F. Cagide, F. Borges, L. Gomes, & J. N. Low, 2015).

- Chemosensory Applications: Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, demonstrating the compound's utility in molecular recognition and sensory applications (Kangnan Wang et al., 2015).

Propriétés

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-2-24-13-7-5-6-12(10-13)18(22)21-19-20-17-14-8-3-4-9-15(14)23-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRPAHGFVXAZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

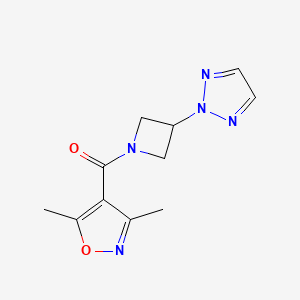

![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)

![2-[(2-Methylpropan-2-yl)oxy]ethanethiol](/img/structure/B2487000.png)

![4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2487001.png)

![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487003.png)

![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)

![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)